LM22A-4 - 37988-18-4

LM22A-4

Catalog Number: EVT-1560037
CAS Number: 37988-18-4
Molecular Formula: C15H21N3O6
Molecular Weight: 339.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Small molecule BDNF mimetic displaying neurotrophic activity. Partial agonist at TrkB, activating TrkB signaling. Displaces BDNF (IC50 = 47 nM) in binding assays. Prevents neuronal degeneration with equal efficacy to that of BDNF in in vitro models of neurodegenerative disease. Causes hippocampal and striatal TrkB activation in mice and improved motor learning after traumatic brain injury in rats, after in vivo administraton. Improves respiratory function in a mouse model of Rett syndrome.
LM22A-4 is a brain-derived neurotrophic factor (BDNF) mimetic and agonist of the receptor tropomyosin-related kinase B (TrkB; IC50 = 47 nM in a fluorescence anisotropy assay). It selectively inhibits BDNF binding to 3T3 cells expressing TrkB over those expressing TrkA, TrkC, or p75NTR. In vitro, LM22A-4 increases survival of hippocampal neurons via activation of TrkB as well as Akt and ERK downstream pro-survival signaling pathways. In vivo, LM22A-4 increases dwell time in an accelerating rotarod task, indicating improved motor learning in a rat model of traumatic brain injury. LM22A-4 restores TrkB phosphorylation in the medulla and pons and breathing frequency to wild-type levels in a mouse model of Rett syndrome when administered at a dose of 50 mg/kg. It reduces neurite degeneration, formation of intranuclear huntingtin aggregates, and improves downward climbing and grip strength in mouse models of Huntington's disease. LM22A-4 (0.22 mg/kg) also improves limb swing speed and accelerates return to normal gait accuracy in a mouse model of hypoxic-ischemic stroke.

Mechanism of Action

LM22A-4 exerts its biological effects by selectively binding to and activating TrkB receptors. [, , , , ] As a partial agonist, it binds to the same site as BDNF but induces a weaker downstream signaling cascade. [, ] TrkB activation leads to the phosphorylation of various downstream signaling molecules, including AKT, PLCγ, ERK, and CREB. [, , ] These signaling pathways are involved in a wide range of cellular processes, including neuronal survival, differentiation, synaptic plasticity, and neuroprotection. [, , , , , , ]

While LM22A-4 primarily acts as a direct TrkB agonist, some studies suggest it might indirectly activate Trk receptors via transactivation mechanisms. [, ]

Neurological Disorders

  • Rett Syndrome: In mouse models of Rett syndrome, a neurodevelopmental disorder, LM22A-4 improved dendritic spine phenotypes, reduced atypical behaviors, restored hippocampal synaptic plasticity, and improved object location memory. [, ] It also rescued TrkB phosphorylation deficits and improved respiratory function in these mice. []
  • Huntington's Disease: LM22A-4 treatment in mouse models of Huntington's disease reduced motor impairment, decreased neuronal loss, and improved striatal neuropathology, including reduced huntingtin aggregates and improved dendritic spine density. []
  • Stroke: Delayed administration of LM22A-4 following stroke in mice promoted functional recovery, enhanced neurogenesis in the peri-infarct area, and improved motor performance. []
  • Traumatic Brain Injury: Acute treatment with LM22A-4 in a mouse model of pediatric traumatic brain injury conferred neuroprotection, preserved myelin integrity, and improved certain behavioral outcomes. []
  • Spinal Cord Injury: In mice with spinal cord injury, LM22A-4 reduced tissue injury, decreased apoptosis, and improved limb function recovery. []
  • Dravet Syndrome: Early treatment with LM22A-4 in a mouse model of Dravet syndrome, a severe form of epilepsy, reduced seizure occurrence and mortality rate by enhancing PV interneuron function and increasing Nav1.1 expression. [, ]
  • Smith-Magenis Syndrome: In a mouse model of Smith-Magenis syndrome, LM22A-4 treatment delayed obesity onset, partially rescued disrupted lipid profiles, improved insulin intolerance, and reduced stereotypical repetitive behavior. []
Applications
  • Glaucoma: Targeted delivery of LM22A-4 using cubosomes protected retinal ganglion cells and prevented their loss in a mouse model of glaucoma. [, ]
  • Nonarteritic Anterior Ischemic Optic Neuropathy: LM22A-4 promoted the survival of retinal ganglion cells in vitro and in a mouse model of nonarteritic anterior ischemic optic neuropathy, suggesting potential as a therapeutic option. []
  • Alcoholism: In mice carrying the BDNF Val68Met polymorphism, associated with increased alcohol consumption, LM22A-4 reversed compulsive alcohol drinking. []
  • Odontoblastic Differentiation: LM22A-4, along with BDNF, influenced the odontogenic differentiation of dental pulp stem cells, suggesting a potential role in dentin tissue engineering. []

Brain-derived neurotrophic factor (BDNF)

Relevance: BDNF is the endogenous ligand for the TrkB receptor, which LM22A-4 targets. LM22A-4 acts as a mimetic of BDNF, specifically targeting the TrkB receptor and eliciting similar downstream effects, albeit with partial agonist activity. [, , , , , , , , , , , , ]

7,8-Dihydroxyflavone

Relevance: Like LM22A-4, 7,8-dihydroxyflavone directly activates the TrkB receptor, mimicking BDNF's effects. Both compounds have been explored for their therapeutic potential in various neurological conditions. []

Tricyclic Dimeric Peptide-6 (TDP6)

Relevance: Both TDP6 and LM22A-4 aim to replicate the effects of BDNF by targeting TrkB. They differ in their chemical structure and potentially in their pharmacokinetic properties. [, ]

K-252a

Relevance: K-252a serves as a pharmacological tool to investigate the specific role of TrkB in various cellular processes. It can be used to confirm if the effects observed with LM22A-4 are indeed mediated through TrkB activation. [, ]

ANA-12

Relevance: Similar to K-252a, ANA-12 can be used in experimental settings to dissect the involvement of TrkB in the actions of LM22A-4. [, ]

CTX-B

Relevance: As a TrkB antagonist, CTX-B serves as a counterpoint to LM22A-4, allowing researchers to confirm the specificity of LM22A-4's actions on the TrkB receptor in various experimental models. []

HIOC

Relevance: HIOC and LM22A-4 both target the TrkB receptor, but differ in their efficacy. LM22A-4 acts as a partial agonist, while HIOC is a full agonist, potentially leading to differences in their therapeutic window and effects. [, ]

Deoxygedunin (DG)

Relevance: Like HIOC, DG's full agonist activity at the TrkB receptor contrasts with LM22A-4's partial agonism, offering potential advantages or disadvantages depending on the therapeutic context. [, ]

Phenobarbital (PB)

Relevance: While not directly related to LM22A-4 in terms of molecular target, Phenobarbital is relevant in the context of neonatal seizures. Studies have investigated the potential of LM22A-4 to address refractory neonatal seizures, which do not respond to first-line treatments like Phenobarbital. [, ]

Properties

CAS Number

37988-18-4

Product Name

LM22A-4

IUPAC Name

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide

Molecular Formula

C15H21N3O6

Molecular Weight

339.34 g/mol

InChI

InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24)

InChI Key

RGWJKANXFYJKHN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO

Synonyms

LM22A-4
N,N',N'-tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide

Canonical SMILES

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.